molecular formula C15H20O3 B3107842 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde CAS No. 162471-59-2

3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde

Cat. No.: B3107842
CAS No.: 162471-59-2
M. Wt: 248.32 g/mol
InChI Key: QQRFCLOPEHCJTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of an aldehyde group with a tetrahydro-2H-pyran-2-yloxy group. Various methods can be employed, including platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, cerium ammonium nitrate-mediated cyclization of tertiary 1,4- and 1,5-diols, and lanthanide triflate-catalyzed intramolecular hydroalkoxylation/cyclization of hydroxyalkenes. These synthetic routes yield tetrahydropyran derivatives efficiently .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, it can undergo Prins cyclization with homoallylic alcohols to form tetrahydropyran-4-ol derivatives. Additionally, protecting groups like 2-tetrahydropyranyl ethers are commonly derived from tetrahydropyran and used in organic synthesis .


Physical and Chemical Properties Analysis

  • Hazards : Flammable, causes skin irritation

Scientific Research Applications

Tandem Reaction Sequences

The compound is involved in unusual tandem reaction sequences, such as the oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening. These reactions are significant in synthesizing various complex organic compounds (Khatri & Samant, 2015).

Synthesis of Pyranones

It plays a role in the CuI-catalyzed intramolecular oxa-DielsAlder reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one, leading to the formation of pyranones, which are important in various chemical syntheses (Khoshkholgh et al., 2012).

Prins-Reaktionen (Prins Reactions)

The compound is used in Prins reactions with arylaldehydes to produce dienes, indicating its utility in synthetic organic chemistry (Griengl & Geppert, 1976).

Tetrahydrofuran Derivative Synthesis

It is involved in the formation of novel tetrahydrofuran derivatives, demonstrating its versatility in organic synthesis (Drewes et al., 1993).

Synthesis of Biologically Active Compounds

The compound aids in the synthesis of tetrahydropyrans, which are used to create compounds with analgesic, anti-inflammatory, or cytotoxic activity. This highlights its significance in medicinal chemistry (Štekrová et al., 2015).

Multicomponent Reactions

It facilitates electrochemically induced multicomponent assembling with benzaldehydes and other components, leading to the formation of pharmacologically active systems (Elinson et al., 2020).

Properties

IUPAC Name

3-[3-(oxan-2-yloxy)propyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c16-12-14-6-3-5-13(11-14)7-4-10-18-15-8-1-2-9-17-15/h3,5-6,11-12,15H,1-2,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFCLOPEHCJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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